tert-Butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral agents and other therapeutic compounds. The systematic name describes its structure, indicating the presence of a tert-butyl group, a pyrrolidine derivative, and a carbamate functional group.
The compound can be classified under the category of pharmaceutical intermediates and antiviral agents. It is derived from pyrrolidine, a five-membered nitrogen-containing ring that is widely used in organic synthesis and medicinal chemistry. The specific stereochemistry indicated by the (3S,4S) configuration suggests that this compound may exhibit unique biological activities due to its chiral centers.
The synthesis of tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and inert atmosphere to prevent degradation or unwanted side reactions. Common solvents used in these reactions include dichloromethane or tetrahydrofuran, depending on the solubility of reactants.
The molecular formula for tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate is . The structure features:
The molecular weight of this compound is approximately 241.33 g/mol. Its structural representation can be illustrated using SMILES notation: CC(C)(C)OC(=O)N[C@H]1CC[C@H](OCC)C1
.
tert-Butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate can participate in various chemical reactions typical for carbamates:
These reactions often require specific catalysts or reagents to proceed efficiently and may involve monitoring via techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for compounds like tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate typically involves:
Research indicates that modifications in the pyrrolidine ring can significantly affect binding affinity and selectivity towards target proteins.
tert-Butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate has potential applications in:
This compound exemplifies the importance of structural modifications in enhancing therapeutic efficacy and specificity within medicinal chemistry.
The construction of the stereodefined pyrrolidine core in tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate demands precise chiral control. Two predominant methodologies exist: chiral pool exploitation and catalytic asymmetric synthesis. The chiral pool approach typically utilizes naturally occurring amino acids like L-aspartic acid or L-hydroxyproline as stereochemical templates. These precursors undergo multi-step transformations, including cyclization via intramolecular nucleophilic displacement or reductive amination, to establish the trans-3,4-disubstituted pyrrolidine scaffold with defined (S,S) configuration [4].
Catalytic asymmetric methods offer greater flexibility, employing transition metal catalysts or organocatalysts to induce stereoselectivity in pyrrolidine formation. For instance, copper-catalyzed cycloadditions of azomethine ylides or asymmetric hydrogenation of prochiral enamines enable high enantiomeric excess (ee >95%). Recent advances utilize chiral auxiliaries in Evans aldol reactions to establish contiguous stereocenters prior to ring closure. The stereochemical integrity of the pyrrolidine ring is confirmed through polarimetry, chiral HPLC, and X-ray crystallography of intermediates [4].
Table 1: Comparative Analysis of Pyrrolidine Ring Formation Methods
Methodology | Chiral Source | Key Cyclization Step | d.r./ee | Overall Yield |
---|---|---|---|---|
Chiral Pool (L-Aspartic acid) | Substrate-controlled | Intramolecular SN2 alkylation | >20:1 (d.r.) | 28% (4 steps) |
Catalytic Hydrogenation | Ru-BINAP catalyst | Asymmetric hydrogenation of enamide | 98% ee | 65% (1 step) |
Organocatalytic Mannich | L-Proline derivative | Enantioselective iminium ion cyclization | 94% ee | 45% (3 steps) |
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for amine protection during the synthesis, balancing stability with selective deprotection kinetics. Installation employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions (aqueous NaOH/dichloromethane, 0°C→RT), achieving near-quantitative yields while preserving stereochemical integrity [1]. Critical to success is pH control (pH 8–9) to prevent epimerization at acid-sensitive stereocenters adjacent to the carbamate carbonyl.
Deprotection employs acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 0–25°C) being optimal. Kinetic studies reveal that the ethoxy substituent on the pyrrolidine ring marginally accelerates deprotection (t₁/₂ = 25 min) versus non-etherified analogs (t₁/₂ = 40 min) due to inductive effects enhancing protonation at the carbamate oxygen. Notably, the Boc group’s bulk influences the conformational equilibrium of the pyrrolidine ring, favoring endo puckered conformations that shield the C3 stereocenter from racemization during deprotection [1]. Alternative deprotecting agents (e.g., HCl in dioxane) risk N-alkyl cleavage, while Lewis acids (TMSI) induce ether dealkylation, making TFA the reagent of choice. Post-deprotection, free amines are stabilized as hydrochloride salts to prevent oxidation or racemization during downstream functionalization.
Regioselective installation of the ethoxy moiety at the C4 position presents challenges due to competing O- versus N-alkylation and stereochemical inversion risks. Two principal strategies have been optimized:
Williamson Ether Synthesis: The C4-hydroxy pyrrolidine precursor undergoes deprotonation with NaH (1.1 equiv, THF, 0°C) followed by reaction with iodoethane (1.5 equiv). This method achieves 85% regioselectivity for O-alkylation but requires rigorous exclusion of moisture to prevent hydrolysis. Minor N-alkylated byproducts (<8%) form when the nitrogen is inadequately protected [5].
Mitsunobu Etherification: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with ethanol facilitates stereoretentive ethoxylation. This method proves superior for acid-sensitive intermediates, affording inverted stereochemistry when applied to C3-R precursors; however, the (3S,4S) target retains configuration when Mitsunobu is applied pre-carbamate installation. Yields range from 70–78%, with triphenylphosphine oxide removal complicating purification [5].
Table 2: Ethoxy Group Introduction Methods Comparison
Method | Conditions | Regioselectivity (O:N) | Stereochemical Outcome | Yield |
---|---|---|---|---|
Williamson Etherification | NaH, iodoethane, THF, 0°C→RT | 10:1 | Retention (if C4 S-OH) | 82% |
Mitsunobu Reaction | PPh₃, DEAD, EtOH, THF, 0°C→RT | >20:1 | Inversion (to C4 S-OEt) | 75% |
Silver Oxide-Mediated | Ag₂O, iodoethane, DMF, 60°C | 15:1 | Retention | 68% |
The synthesis of tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate employs both solution-phase and solid-phase approaches, each with distinct efficiency trade-offs:
Solution-Phase Synthesis remains predominant for large-scale production (>100 g). Key advantages include:
Solid-Phase Synthesis employs resin-bound intermediates (e.g., Wang or Rink amide resins), enabling excess reagent use and automated washing. The sequence initiates with resin loading via the pyrrolidine nitrogen or exocyclic carbamate nitrogen. While advantageous for combinatorial libraries (enabling rapid analog synthesis), limitations include:
Table 3: Synthesis Phase Efficiency Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | Multi-gram (up to kg) | Milligram to gram |
Reaction Concentration | 0.5–2.0 M | 0.1–0.3 M (swelling-dependent) |
Purification | Crystallization, distillation, chromatography | Filtration, resin washing |
Overall Yield (5 steps) | 40–45% | 25–30% |
Key Limitation | Intermediate isolation bottlenecks | Resin cleavage side reactions |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1